molecular formula C12H15ClN2O2 B2576583 N-(3-chlorophenyl)-2-(morpholin-4-yl)acetamide CAS No. 100388-40-7

N-(3-chlorophenyl)-2-(morpholin-4-yl)acetamide

Cat. No.: B2576583
CAS No.: 100388-40-7
M. Wt: 254.71
InChI Key: UQUDXMKZMWXCMH-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-(morpholin-4-yl)acetamide is a synthetic acetamide derivative characterized by a 3-chlorophenyl group attached to the nitrogen atom and a morpholine ring linked via an acetamide bridge. The compound has drawn interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. Its synthesis typically involves coupling reactions between substituted phenylamines and morpholine-containing acyl chlorides or intermediates, followed by purification via chromatography or crystallization .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-10-2-1-3-11(8-10)14-12(16)9-15-4-6-17-7-5-15/h1-3,8H,4-7,9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUDXMKZMWXCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(morpholin-4-yl)acetamide typically involves the reaction of 3-chloroaniline with chloroacetyl chloride to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-(morpholin-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s activity and bioavailability are influenced by substituents on the phenyl ring and the choice of heterocycle. Below is a comparative analysis of key analogs:

Compound Name Substituent(s) Heterocycle Key Physicochemical Properties Reference
N-(3-Chlorophenyl)-2-morpholino-acetamide 3-Cl on phenyl Morpholine High polarity due to morpholine oxygen
N-(4-Chlorophenyl)-2-morpholino-acetamide 4-Cl on phenyl Morpholine Increased lipophilicity (Cl at para)
N-(3-Chlorophenyl)-2-piperazino-acetamide 3-Cl on phenyl Piperazine Basic nitrogen enhances solubility
2-(Benzhydrylsulfonyl)-N-(3-Cl-Ph)acetamide 3-Cl on phenyl + sulfonyl Benzhydryl sulfonyl High molecular weight, reduced bioavailability
2-Chloro-N-[3-Cl-4-morpholinyl-Ph]acetamide 3,4-diCl + morpholine Morpholine Enhanced steric hindrance

Key Observations :

  • Chloro Position : The 3-chloro substituent (meta) in the target compound may optimize steric and electronic interactions compared to para-substituted analogs .
  • Heterocycle Impact : Morpholine’s oxygen atom improves hydrogen bonding capacity, while piperazine’s nitrogen enhances basicity and solubility .
  • Substituent Effects : Sulfonyl or benzhydryl groups increase molecular weight and may reduce membrane permeability .
Pharmacological Activities
  • Anticonvulsant Activity: N-(3-Chlorophenyl)-2-morpholino-acetamide (compound 13 in ) demonstrated potent anticonvulsant effects in rodent models, likely via modulation of GABAergic pathways .
  • Anticancer Activity : Derivatives like N-(4-methoxyphenyl)-2-(4-morpholinylquinazoline-2-sulfonyl)acetamide () showed IC50 values <10 µM against HCT-116 and MCF-7 cells, highlighting the role of sulfonyl and quinazoline groups in cytotoxicity .
  • Enzyme Inhibition : Pyridine-containing analogs (e.g., 2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide) inhibited SARS-CoV-2 main protease with binding affinities <−22 kcal/mol, suggesting the 3-chlorophenyl group enhances hydrophobic interactions .
  • Neuroactive Effects : Modafinil analogs with benzhydrylsulfonyl groups () exhibited stimulant or anxiogenic behaviors, contrasting with the anticonvulsant profile of morpholine-based analogs .

Biological Activity

N-(3-chlorophenyl)-2-(morpholin-4-yl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include:

  • Chlorophenyl group : Enhances lipophilicity and potential receptor interactions.
  • Morpholino moiety : Contributes to solubility and biological activity.
  • Acetamide functional group : Imparts stability and influences binding affinity.

The molecular formula is C_{11}H_{13ClN_2O, with a molecular weight of approximately 224.68 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to modulate the activity of specific proteins, influencing pathways involved in:

  • Cell proliferation
  • Apoptosis
  • Enzyme inhibition

Antiparasitic Activity

Research indicates that compounds structurally similar to this compound exhibit significant antiparasitic properties. For instance, studies on related benzamide derivatives have demonstrated efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). One such compound showed an EC_{50} value as low as 0.001 μM, highlighting the potential for developing effective treatments against parasitic infections .

Anticancer Properties

This compound has also been evaluated for its anticancer activity. In vitro assays have demonstrated that similar compounds can inhibit the growth of various cancer cell lines, including leukemia and breast cancer cells. A notable study reported that certain derivatives inhibited cell growth by up to 47% at concentrations around 2.9 μM .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the chlorophenyl and morpholino groups significantly affect the biological activity of the compound. For example:

SubstituentActivity Change
Chlorine at para positionIncreased potency
Methyl substitution on morpholineEnhanced solubility

These findings suggest that fine-tuning the chemical structure can optimize the therapeutic efficacy of this compound.

Case Studies

  • Trypanosomiasis Treatment : In a murine model, a related compound demonstrated curative effects against Trypanosoma brucei, with two out of three mice showing complete recovery after treatment .
  • Cancer Cell Inhibition : A derivative was tested against multiple cancer cell lines, showing significant inhibition rates across different types, including CNS and renal cancers .

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